N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene moiety, indicating a sulfone group (SO₂) and an E-configured imine bond. Such structural elements are common in bioactive molecules targeting enzymes or receptors, where sulfone groups enhance polarity and metabolic stability compared to thioethers .
Properties
Molecular Formula |
C21H22N2O4S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-27-17-9-5-8-16(12-17)23-18-13-29(25,26)14-19(18)28-21(23)22-20(24)11-10-15-6-3-2-4-7-15/h2-9,12,18-19H,10-11,13-14H2,1H3 |
InChI Key |
LNAFOSRCYQULOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl and phenylpropanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Tetrahydrothieno[3,4-d][1,3]thiazole vs. Triazole/Imidazole/Thiazole Derivatives: The main compound’s bicyclic sulfone contrasts with triazole () and imidazole () cores. For example, (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () contains a triazole-thione ring, which lacks the sulfone group but includes a sulfur atom capable of hydrogen bonding (N–H···S interactions) . Thiazole derivatives () often exhibit lower polarity due to the absence of sulfone groups.
Substituent Effects
- 3-Methoxyphenyl vs. In contrast, fluorophenyl substituents (e.g., in ) are electron-withdrawing, improving metabolic resistance and altering binding affinities. Compound 4 in features a 1,3-benzodioxol group, which combines electron-donating and steric effects distinct from methoxyphenyl .
Propanamide vs. Carbamate/Urea Chains :
The 3-phenylpropanamide chain enables hydrogen bonding (N–H and C=O groups), similar to ethyl carbamates () and ureido linkages (). However, carbamates (e.g., ’s compound 3) may exhibit higher hydrolytic stability, while ureas () offer stronger hydrogen-bonding capacity .
Physicochemical Properties
Spectroscopic and Crystallographic Data
- NMR : The main compound’s CH₂ and aromatic protons (δ ~3.4 and 7.5–8.2 ppm) align with triazole derivatives (), but the sulfone group would deshield adjacent protons.
- X-ray Crystallography : and highlight hydrogen-bonding networks (N–H···O/S). The main compound’s propanamide and sulfone groups likely form similar interactions, stabilizing its crystal lattice .
Pharmacological Considerations (Theoretical)
The sulfone group may improve target binding compared to thioethers (), while the methoxyphenyl moiety could enhance blood-brain barrier penetration relative to polar carbamates () .
Biological Activity
N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound that exhibits a variety of biological activities. The compound's structure includes a thiazole ring, which is known for its pharmacological significance. This article reviews the biological activity of this compound based on current research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C21H22N2O4S2
- Molecular Weight : 434.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Thiazole derivatives often exhibit their effects by binding to enzymes or receptors, thereby modulating various biological pathways. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : Compounds with thiazole moieties have been shown to inhibit key enzymes involved in disease processes.
- Receptor Modulation : Binding to specific receptors can alter signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that thiazole derivatives possess significant antitumor properties. For instance:
- Cytotoxicity Assays : Studies have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic potential .
- Structure Activity Relationship (SAR) : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances cytotoxicity. For example, modifications at the para position of the benzene ring have been correlated with increased activity .
Antimicrobial Activity
Thiazole compounds have also been evaluated for their antimicrobial properties:
- In Vitro Testing : Compounds have shown effectiveness against various bacterial strains and fungi. For example, some thiazole derivatives exhibited minimum inhibitory concentrations (MIC) against Candida albicans and Aspergillus niger comparable to standard antifungal agents .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of several thiazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of thiazole derivatives. The findings suggested that modifications in the thiazole structure significantly influenced antimicrobial activity against both gram-positive and gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
